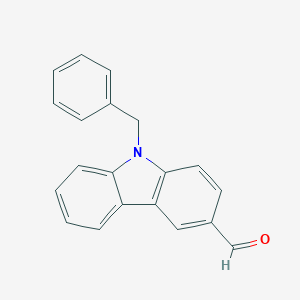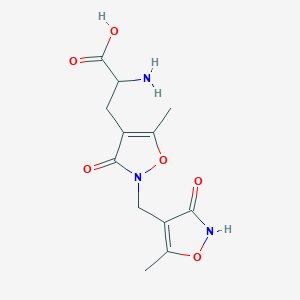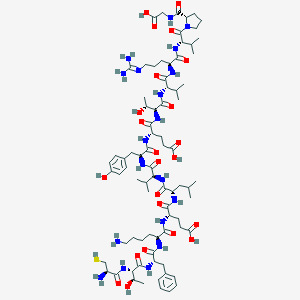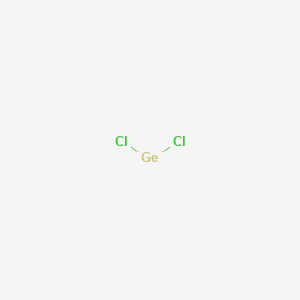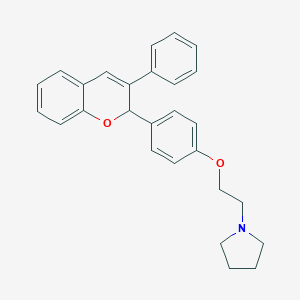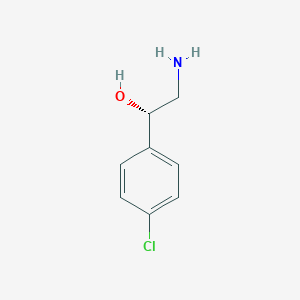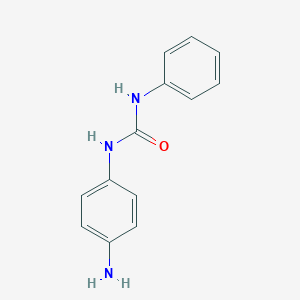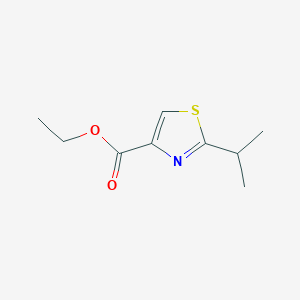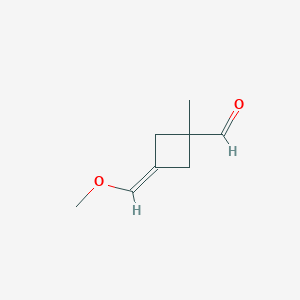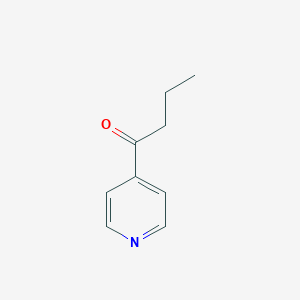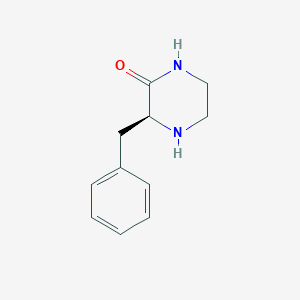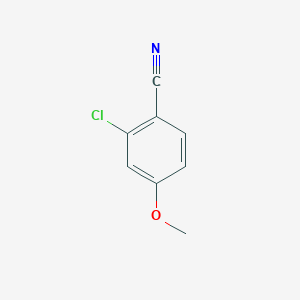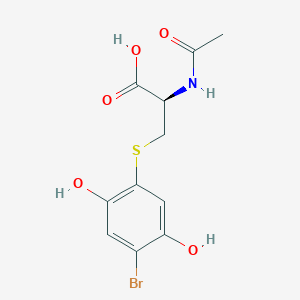![molecular formula C14H15F3O4 B160769 Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate CAS No. 1997-28-0](/img/structure/B160769.png)
Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate
Overview
Description
“Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate” is a chemical compound with the molecular formula C14H15F3O4 . It has a molecular weight of 304.26 g/mol.
Synthesis Analysis
There is a paper that describes an improved method for the synthesis of 3-(3-trifluoromethylphenyl)propanal, a key intermediate for the preparation of Cinacalcet HCl . The protocol required a Mizoroki–Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal, catalyzed by Pd(OAc)2 in the presence of nBu4NOAc (tetrabutylammonium acetate), followed by the hydrogenation reaction of the crude mixture of products in a cascade process .Molecular Structure Analysis
The molecular structure of “Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate” can be represented by the linear formula C14H15F3O4 .Physical And Chemical Properties Analysis
“Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate” is a solid substance .Scientific Research Applications
1. Agrochemical and Pharmaceutical Industries
- Summary of Application: Trifluoromethylpyridine (TFMP) derivatives, which have a similar structure to the compound you mentioned, are widely used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Results or Outcomes: Over 20 new TFMP-containing agrochemicals have acquired ISO common names . Additionally, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
2. Organic Compound Synthesis
- Summary of Application: 1,3-diethyl 2-({[2-(trifluoromethyl)phenyl]amino}methylidene)propanedioate, a compound with a similar structure to the one you mentioned, is used in organic synthesis .
3. Trifluoromethylation by Visible-Light-Driven Photoredox Catalysis
- Summary of Application: The trifluoromethyl group is prevalent in pharmaceutical and agrochemical compounds. The development of new methodologies for trifluoromethylation has been accompanied by the emergence of radical trifluoromethylation by photoredox catalysis .
4. Synthesis of Trifluoromethylpyridines
- Summary of Application: Trifluoromethylpyridine (TFMP) and its derivatives, which have a similar structure to the compound you mentioned, are used in the synthesis of active agrochemical and pharmaceutical ingredients .
- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
5. Trifluoromethylation by Visible-Light-Driven Photoredox Catalysis
- Summary of Application: The trifluoromethyl group is prevalent in pharmaceutical and agrochemical compounds. The development of new methodologies for trifluoromethylation has been accompanied by the emergence of radical trifluoromethylation by photoredox catalysis .
6. Synthesis of Trifluoromethylpyridines
- Summary of Application: Trifluoromethylpyridine (TFMP) and its derivatives, which have a similar structure to the compound you mentioned, are used in the synthesis of active agrochemical and pharmaceutical ingredients .
- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Safety And Hazards
The safety information for “Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate” includes the following hazard codes: H302, H312, H332 . This means it is harmful if swallowed, harmful in contact with skin, and harmful if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .
properties
IUPAC Name |
diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O4/c1-3-20-12(18)11(13(19)21-4-2)9-6-5-7-10(8-9)14(15,16)17/h5-8,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVNJTKVYGCXEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=CC=C1)C(F)(F)F)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382194 | |
| Record name | Diethyl [3-(trifluoromethyl)phenyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate | |
CAS RN |
1997-28-0 | |
| Record name | Diethyl [3-(trifluoromethyl)phenyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate](/img/structure/B160686.png)
